2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5O4 and its molecular weight is 455.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death through apoptosis . This mechanism is particularly effective against cancer cells, which rely on rapid cell division for growth .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Biological Activity
The compound 2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound through various studies and findings, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C22H22ClN5O4
- Molecular Weight : 455.9 g/mol
- IUPAC Name : N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate hydrazine derivatives and diketones or ketoesters. The process may utilize various reaction conditions to facilitate the formation of the triazolopyrimidine core. Microwave-assisted synthesis has been explored to enhance efficiency and yield .
Antitumor Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. For instance:
- Mechanism : The compound induces apoptosis in cancer cells through mitochondrial depolarization and reactive oxygen species (ROS) generation. It activates caspase-3 and PARP cleavage .
- Cell Lines Tested : Notable activity was observed in HeLa and Jurkat cell lines where treated cells were arrested in the G2/M phase of the cell cycle .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Activity Spectrum : It demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
- Structure-Activity Relationship : The presence of trimethoxyphenyl groups enhances its antibacterial efficacy compared to other triazole derivatives .
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes:
- Topoisomerases : It inhibits topoisomerase activity essential for DNA replication and transcription processes .
- Kinase Inhibition : Similar compounds have shown inhibition of c-Met and VEGFR-2 kinases, suggesting potential applications in cancer therapy .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of triazole derivatives against various cancer cell lines. The tested compounds exhibited IC50 values comparable to established chemotherapeutics .
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates and improved survival rates compared to controls .
Comparative Analysis
A comparison with related compounds highlights the unique biological profile of this triazolopyrimidine derivative:
Compound Type | Biological Activity | Notable Features |
---|---|---|
Pyrazolo[3,4-d]pyrimidines | Anticancer | Similar core structure but different substituents |
1,2,4-Triazolo[1,5-a]pyridines | Antimicrobial | Exhibits diverse activities but lacks specific targeting seen in our compound |
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Antimicrobial | Known for pharmacological properties but less effective against certain cancers |
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4/c1-11-18(20(24)29)19(13-9-16(31-3)17(32-4)10-15(13)30-2)28-22(25-11)26-21(27-28)12-7-5-6-8-14(12)23/h5-10,19H,1-4H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBVZRXSHIKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.